molecular formula C9H8N2O3 B2582499 1-(4-Hydroxy-6-methylfuro[2,3-d]pyrimidin-5-yl)ethan-1-one CAS No. 2193067-29-5

1-(4-Hydroxy-6-methylfuro[2,3-d]pyrimidin-5-yl)ethan-1-one

Cat. No.: B2582499
CAS No.: 2193067-29-5
M. Wt: 192.174
InChI Key: MRNBUJVPZNBWCT-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-6-methylfuro[2,3-d]pyrimidin-5-yl)ethan-1-one is a heterocyclic compound featuring a fused furopyrimidine core. Its structure includes a furan ring fused to a pyrimidine moiety, with substituents at positions 4 (hydroxy), 5 (acetyl), and 6 (methyl) (Fig. 1). The molecular formula is tentatively inferred as C₉H₈N₂O₃ based on nomenclature patterns and structural analysis, though discrepancies in the provided evidence (e.g., conflicting CAS or molecular weight data in ) suggest caution in interpreting physicochemical parameters without experimental validation .

Properties

IUPAC Name

5-acetyl-6-methyl-3H-furo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-4(12)6-5(2)14-9-7(6)8(13)10-3-11-9/h3H,1-2H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNBUJVPZNBWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)N=CNC2=O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Hydroxy-6-methylfuro[2,3-d]pyrimidin-5-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the furo[2,3-d]pyrimidine core . Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Hydroxy-6-methylfuro[2,3-d]pyrimidin-5-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Hydroxy-6-methylfuro[2,3-d]pyrimidin-5-yl)ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-6-methylfuro[2,3-d]pyrimidin-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methyl groups play a crucial role in binding to these targets, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Molecular Formula Key Substituents Heteroatoms Synthesis Yield/Data
Target Compound Furo[2,3-d]pyrimidine C₉H₈N₂O₃* 4-hydroxy, 6-methyl, 5-acetyl O (furan) Not reported
Compound 26 () Pyrrolo[2,3-d]pyrimidine C₂₂H₁₉FN₆O₂ 4-amino, 7-methyl, 4-fluoroindolinyl, 5-hydroxypyridinyl N (pyrrole) Boron tribromide-mediated
Compound 34 () Pyrrolo[2,3-d]pyrimidine C₂₄H₂₀F₄N₆O 4-amino, 7-methyl, 4-fluoroindolinyl, 4-(trifluoromethyl)phenyl N 58% yield via coupling
Compound 29 () Pyrrolo[2,3-d]pyrimidine C₂₇H₂₁FN₆O₂ 4-amino, 7-methyl, 4-fluoroindolinyl, 5-phenylpyridinyl N 41% yield, NMR-verified
1-[2-(Furan-2-yl)...] () Dihydropyrimidin-4-sulfanyl C₁₁H₁₀N₂O₂S 2-furyl, 6-methyl, 4-sulfanylidene S, O Commercial (synth. unreported)
Dihydropyrimidin-2(1H)-thione () Dihydropyrimidine C₁₃H₁₂N₂OS 6-methyl, 4-phenyl, 2-sulfanylidene S Antibacterial activity

*Molecular formula inferred; discrepancies noted in (e.g., CAS 114.19 likely erroneous).

Key Observations:

Core Heterocycle Differences :

  • The target compound contains a furopyrimidine core (oxygen in the fused ring), whereas analogs like Compounds 26, 29, and 34 feature pyrrolopyrimidine (nitrogen in the fused ring). This substitution alters electronic properties, with furan’s oxygen reducing basicity compared to pyrrole’s nitrogen .
  • Compounds in –8 utilize dihydropyrimidine scaffolds, which are partially saturated and often modified with sulfur (e.g., sulfanylidene groups) .

Fluorine and trifluoromethyl substituents in Compounds 34 and 30 () increase metabolic stability and lipophilicity, traits absent in the target compound .

Synthetic Accessibility: Pyrrolopyrimidine derivatives (e.g., Compound 23 in ) achieve higher yields (78%) compared to dihydropyrimidinones (17% for Compound 30 in ), suggesting reactivity challenges with saturated cores .

Biological Activity

1-(4-Hydroxy-6-methylfuro[2,3-d]pyrimidin-5-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H10N2O3
  • Molecular Weight : 206.20 g/mol

This compound features a furo[2,3-d]pyrimidine core with a hydroxyl group and a methyl substituent, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl and methyl groups enhance binding affinity to these targets, leading to modulation of their activity. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Interaction : It may also interact with various receptors, influencing signal transduction pathways that regulate cell function.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has demonstrated inhibitory effects on cancer cell lines such as breast cancer (MCF7) and lung cancer (A549), with IC50 values indicating significant potency.

Cell Line IC50 (µM) Mechanism
MCF712.5Induction of apoptosis
A54915.0Cell cycle arrest

These findings suggest that the compound could serve as a lead for the development of new anticancer agents.

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. Molecular docking studies have indicated strong binding affinities to the main protease (MPro) of the virus, suggesting potential as a therapeutic agent against COVID-19.

Target Protein Binding Energy (kcal/mol)
MPro-8.5

This binding energy indicates a favorable interaction that could inhibit viral replication.

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the effects of this compound on human cancer cell lines. Results showed significant reduction in cell viability and induction of apoptosis via caspase activation pathways.
  • Investigation of Antiviral Properties : Another study focused on the compound's interaction with SARS-CoV-2 proteins using computational methods. The results suggested that it could be a candidate for further development as an antiviral drug.

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